molecular formula C21H23NO3 B2823267 Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 332392-05-9

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2823267
CAS No.: 332392-05-9
M. Wt: 337.419
InChI Key: CJLRWBWOERDTNR-UHFFFAOYSA-N
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Description

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate is a synthetic benzoate ester derivative characterized by a phenylcyclopentylcarbamoyl substituent at the 4-position of the benzoate core. The phenylcyclopentyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-19(23)16-10-12-18(13-11-16)22-20(24)21(14-6-7-15-21)17-8-4-3-5-9-17/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRWBWOERDTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with phenylcyclopentanone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions usually require a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity : Analogues with halogenated aryl groups (e.g., 4-bromophenylacetyl in ) exhibit antitumor properties, suggesting that the target compound’s bulky cyclopentyl-phenyl moiety may similarly interact with hydrophobic protein pockets.
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than its methacrylate counterparts, highlighting the role of electron-donating groups in reaction kinetics .

Anticancer Potential

  • Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (): Shows cytotoxic effects in preliminary screens, likely through apoptosis induction.
  • Tributyltin carboxylate derivatives (e.g., Ch-431 in ): Exhibit potent cytotoxicity via mitochondrial disruption, though with toxicity concerns. The target compound’s non-metallic structure may offer a safer profile.
  • Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate (): Demonstrated antitumor activity in crystal structure studies, with thioamide groups enhancing metal-binding capacity.

Inhibitory Effects on Membrane Channels

  • Ethyl 4-(carbamoylamino)benzoate derivatives (): Identified as selective aquaporin-3 (AQP3) and aquaporin-7 (AQP7) inhibitors, with IC₅₀ values in the micromolar range. The phenylcyclopentyl group in the target compound could optimize steric interactions with aquaporin channels.

Biological Activity

Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate, with the molecular formula C21H23NO3, is an organic compound notable for its unique structure, which includes a phenylcyclopentyl group. This structural characteristic is believed to confer specific steric and electronic properties that enhance its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with phenylcyclopentanone in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The intermediate formed is then esterified with ethanol. Key reaction conditions include:

  • Solvent : Dichloromethane
  • Catalyst : 4-Dimethylaminopyridine (DMAP)

This method allows for high yields and purity, essential for subsequent biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways. Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for further medicinal exploration .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief observed may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Enzyme Interactions

This compound has been studied for its role as a biochemical probe in enzyme interactions. Its unique structure allows it to bind selectively to certain enzymes, which can be useful in elucidating enzyme mechanisms and developing new therapeutic agents.

Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound effectively modulates inflammatory responses at the cellular level.

Study 2: Analgesic Efficacy

A study assessing the analgesic properties in a rat model of chronic pain showed that administration of this compound significantly reduced pain scores compared to control groups. The results indicate potential for clinical applications in pain management .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
Ethyl 4-((phenylcyclohexyl)carbonylamino)benzoateSimilar structure with cyclohexaneModerate anti-inflammatory effects
Ethyl 4-((phenylcyclobutyl)carbonylamino)benzoateSimilar structure with cyclobutaneLower analgesic activity
Ethyl 4-((phenylcyclopropyl)carbonylamino)benzoateSimilar structure with cyclopropaneMinimal biological activity

This compound stands out due to its enhanced potency in both anti-inflammatory and analgesic activities .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-((phenylcyclopentyl)carbonylamino)benzoate, and how do reaction conditions influence yield?

The synthesis of analogous benzoate derivatives typically involves reacting ethyl 4-aminobenzoate with an isocyanate or carbonyl chloride. For example, ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is synthesized via a reaction between ethyl 4-aminobenzoate and cyclohexyl isocyanate under mild conditions (room temperature, dichloromethane solvent) . For the target compound, substituting cyclohexyl with phenylcyclopentyl would require similar conditions but may necessitate optimization of solvent polarity (e.g., THF or DMF) to accommodate steric bulk. Reaction monitoring via TLC or HPLC is critical to ensure completion .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substituent connectivity, particularly the phenylcyclopentyl and carbonylamino groups. X-ray crystallography, refined using programs like SHELXL , resolves stereochemical ambiguities. For example, ethyl 4-(4-fluorophenyl)benzoate was characterized via single-crystal X-ray diffraction to confirm planar geometry and substituent orientation .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Stability studies on similar esters (e.g., ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate) suggest susceptibility to hydrolysis in polar protic solvents (e.g., water/methanol mixtures). Accelerated stability testing under varying pH (2–12) and temperature (4°C to 60°C) is recommended, with HPLC analysis to track degradation products .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening against enzyme targets (e.g., kinases, proteases) or microbial strains can be performed using fluorometric or colorimetric assays. For instance, ethyl 4-({2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate was tested for antimicrobial activity via broth microdilution, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

SAR studies require systematic modification of the phenylcyclopentyl group (e.g., introducing electron-withdrawing substituents) and the benzoate ester. Computational docking (e.g., AutoDock Vina) paired with in vitro assays can identify critical interactions. For example, ethyl 4-(cyclohex-2-en-1-ylamino)benzoate derivatives were optimized by varying the cyclohexene ring’s saturation to enhance binding to target receptors .

Q. What computational strategies validate interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) and density functional theory (DFT) calculations assess binding energetics and conformational flexibility. PubChem data for related compounds (e.g., ethyl 4-(4-fluorophenyl)benzoate) provide structural templates for in silico modeling .

Q. How can contradictory literature data on reaction yields be resolved?

Systematic optimization using design of experiments (DoE) is advised. For example, a study on resin cements compared ethyl 4-(dimethylamino)benzoate with alternative amines, revealing that solvent polarity (e.g., acetonitrile vs. DMSO) significantly impacts reactivity and conversion rates .

Q. What challenges arise in resolving crystallographic disorder in the phenylcyclopentyl group?

SHELXL’s twin refinement and PART instructions can model disorder. For instance, SHELX software was used to refine twinned data for small molecules with bulky substituents, achieving R-factors below 5% .

Q. Which pharmacokinetic parameters should be prioritized during lead optimization?

Focus on logP (measured via reverse-phase HPLC) and metabolic stability in liver microsomes. Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate derivatives were optimized for plasma half-life by modifying the tert-butoxycarbonyl group to reduce CYP450-mediated oxidation .

Q. How are biological targets identified when mechanistic data are limited?

Chemoproteomics (e.g., activity-based protein profiling) and RNA interference screens can pinpoint targets. Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate was linked to thioredoxin reductase inhibition via pull-down assays using biotinylated analogs .

Data Contradiction Analysis

  • Example Issue: Conflicting reports on solvent efficacy in synthesis.
    Resolution: Test solvents with varying Hildebrand solubility parameters (e.g., δ = 18–23 MPa¹/² for dichloromethane vs. DMF) to balance solubility and reaction rate. Evidence from ethyl 4-(3-chlorobenzamido)benzoate synthesis showed DMF improved yields by 15% compared to THF .

  • Example Issue: Discrepancies in biological activity across cell lines.
    Resolution: Validate assay conditions (e.g., ATP levels in viability assays) and use isogenic cell lines to control for genetic variability. Dose-response curves for ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate showed differential sensitivity in MCF-7 vs. HEK293 cells, attributed to varying expression of target enzymes .

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